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Compound of Interest

Compound Name: GSK180736A

Cat. No.: B1672363

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive overview of the kinase selectivity profile of GSK180736A, a potent inhibitor of
Rho-associated coiled-coil kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2).
This document summarizes key quantitative data, details relevant experimental methodologies,
and visualizes the associated signaling pathways to offer a clear comparison with alternative
inhibitors.

Executive Summary

GSK180736A is a dual inhibitor, demonstrating high potency against ROCK1 with an IC50 of
100 nM and significant activity against GRK2 with an IC50 of 0.77 pM.[1][2] Originally
developed as a ROCK inhibitor, it has also been identified as a selective, ATP-competitive
inhibitor of GRK2.[1][2] Its selectivity profile reveals weaker inhibition of other kinases such as
PKA (IC50 of 30 uM), highlighting its specificity.[1][2] This guide presents a detailed comparison
of GSK180736A's inhibitory activity against a panel of kinases and provides a standardized
experimental protocol for assessing kinase inhibition.

Quantitative Selectivity Profile of GSK180736A

The inhibitory activity of GSK180736A has been quantified against several kinases. The
following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a
clear comparison of its potency and selectivity.
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Kinase Target IC50 Value Reference
ROCK1 100 nM [1]12]
GRK2 0.77 UM (770 nM) [1][2]

PKA 30 uM [1][2]
GRK1 >100 puM [3]

300-fold less potent than
GRK5 _ [1]
against GRK2

Comparative Analysis with Alternative Inhibitors

GSK180736A's unique dual-inhibitor profile sets it apart from more singularly focused kinase
inhibitors. For researchers investigating pathways where both ROCK1 and GRK2 play a role,
GSK180736A offers a valuable tool. The following table provides a comparison with other
known kinase inhibitors.

Primary
Compound IC50 (ROCK1) IC50 (GRK2) Notes
Target(s)

Dual inhibitor
GSK180736A ROCK1, GRK2 100 nM 0.77 uM with high potency
for ROCK1.

A widely used,
Y-27632 ROCK ~140 nM - selective ROCK
inhibitor.

Another
Fasudil ROCK ~450 nM - commonly used
ROCK inhibitor.

A highly selective
GRK?2 inhibitor
No detectable
CCG-224406 GRK2 o 130 nM developed from a
inhibition
GSK180736A
scaffold.[4]
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Experimental Protocols

To ensure reproducibility and accurate comparison of kinase inhibitor performance, a detailed
experimental protocol is essential. The following is a representative methodology for
determining the IC50 values of kinase inhibitors, such as GSK180736A, using a luminescence-
based kinase assay like the ADP-Glo™ Kinase Assay.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound
against a panel of kinases.

Materials:

e Kinase of interest (e.g., ROCK1, GRK2)
» Kinase-specific substrate

e Test compound (e.g., GSK180736A) dissolved in DMSO
e ATP solution

» Kinase reaction buffer

o ADP-Glo™ Reagent

o Kinase Detection Reagent

o 384-well white assay plates

» Plate-reading luminometer

Procedure:

e Compound Preparation:

o Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is
10 mM, with 1:3 or 1:10 serial dilutions.
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o For the no-inhibitor control, use DMSO alone.

o Kinase Reaction Setup:

[e]

In a 384-well plate, add 1 pL of the serially diluted test compound or DMSO control to the
appropriate wells.

o Prepare a kinase/substrate master mix containing the kinase and its specific substrate in
the kinase reaction buffer.

o Add 2 pL of the kinase/substrate master mix to each well.
o Prepare an ATP solution in the kinase reaction buffer.

o Initiate the kinase reaction by adding 2 pL of the ATP solution to each well. The final
reaction volume is 5 pL.

o Incubate the plate at room temperature for 60 minutes.

o ADP Detection:

[e]

Add 5 L of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete
the remaining ATP.

[e]

Incubate the plate at room temperature for 40 minutes.

o

Add 10 pL of Kinase Detection Reagent to each well to convert the generated ADP to ATP
and produce a luminescent signal.

o

Incubate the plate at room temperature for 30-60 minutes.
o Data Acquisition and Analysis:
o Measure the luminescence of each well using a plate-reading luminometer.

o The luminescent signal is proportional to the amount of ADP produced, which is inversely
proportional to the kinase inhibition.
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o Calculate the percent inhibition for each compound concentration relative to the DMSO
control.

o Plot the percent inhibition against the logarithm of the compound concentration and fit the
data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways

To provide a biological context for the action of GSK180736A, the following diagrams illustrate
the signaling pathways of its primary targets, ROCK1 and GRK2.
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Caption: The ROCK1 signaling pathway, a key regulator of the actin cytoskeleton.
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Caption: The GRK2 signaling pathway, which mediates GPCR desensitization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1672363#gsk180736a-selectivity-profile-against-a-
kinase-panel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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